4-(2,4-Dichloro-5-pyrimidyl)morpholine
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Overview
Description
4-(2,4-Dichloro-5-pyrimidyl)morpholine is a chemical compound with the molecular formula C8H9Cl2N3O and a molecular weight of 234.08 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 4-(2,4-Dichloro-5-pyrimidyl)morpholine is1S/C8H9Cl2N3O/c9-7-6 (5-11-8 (10)12-7)13-1-3-14-4-2-13/h5H,1-4H2
. This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms. It is stored in an inert atmosphere at temperatures between 2-8°C .
Scientific Research Applications
Anticancer Research:
4-(2,4-Dichloro-5-pyrimidyl)morpholine has drawn attention in anticancer studies. Researchers explore its potential as a novel chemotherapeutic agent due to its unique structure. The compound’s ability to interfere with cancer cell growth pathways and inhibit specific enzymes makes it a promising candidate for further investigation .
Pyrrolopyrimidine Derivatives:
This compound serves as a building block for synthesizing pyrrolo[2,3-d]pyrimidine derivatives. By introducing chlorine atoms at positions 4 and 6 and a trichloromethyl group at position 2, researchers can create diverse derivatives with potential pharmacological activities. These derivatives are explored for their interactions with biological targets .
Molecular Docking Studies:
Computational approaches, such as molecular docking, utilize 4-(2,4-Dichloro-5-pyrimidyl)morpholine to predict its binding affinity with specific protein targets. These studies aid in drug discovery by identifying potential binding sites and interactions. Researchers investigate its suitability for targeting specific diseases .
Agrochemical Applications:
The compound’s unique structure suggests potential applications in agrochemicals. Researchers explore its pesticidal properties, considering its effects on pests, plant health, and environmental safety. Investigating its mode of action and selectivity can lead to innovative crop protection strategies .
Materials Science and Organic Synthesis:
4-(2,4-Dichloro-5-pyrimidyl)morpholine serves as a versatile intermediate in organic synthesis. Chemists use it to construct complex molecules, including pharmaceuticals and functional materials. Its reactivity and stability make it valuable for designing novel compounds .
Biological Studies and Toxicology:
Researchers study the compound’s impact on biological systems, including cellular toxicity and metabolic pathways. Understanding its effects on various organisms helps assess safety profiles and potential risks. Toxicologists investigate its behavior in vivo and in vitro .
Safety And Hazards
The safety information for 4-(2,4-Dichloro-5-pyrimidyl)morpholine includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
4-(2,4-dichloropyrimidin-5-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N3O/c9-7-6(5-11-8(10)12-7)13-1-3-14-4-2-13/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYPFIAQOXDXCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=C(N=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dichloro-5-pyrimidyl)morpholine |
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